Ethyl 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a nitrobenzamido group, a phenyl ring, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 5-methyl-4-phenylthiophene-3-carboxylic acid. This intermediate is then subjected to esterification using ethanol and an acid catalyst to form the ethyl ester. The nitrobenzamido group is introduced through an amide coupling reaction, where 4-nitrobenzoic acid is activated (e.g., using carbodiimide coupling agents) and reacted with the amine group on the thiophene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for esterification and amide coupling reactions, ensuring higher yields and purity. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Electrophiles such as bromine (Br2) or nitrating agents.
Major Products:
Reduction of the nitro group: 5-methyl-2-(4-aminobenzamido)-4-phenylthiophene-3-carboxylate.
Hydrolysis of the ester group: 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylic acid.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the development of new thiophene-based materials.
Biology:
- Investigated for its potential antimicrobial properties due to the presence of the nitrobenzamido group, which is known to exhibit biological activity .
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry:
- Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The biological activity of Ethyl 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The nitrobenzamido group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the thiophene ring can engage in π-π interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Ethyl 5-methyl-2-(4-aminobenzamido)-4-phenylthiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 5-methyl-2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate: Contains a chloro group, which may alter its reactivity and biological activity.
Uniqueness: Ethyl 5-methyl-2-(4-nitrobenzamido)-4-phenylthiophene-3-carboxylate is unique due to the presence of the nitrobenzamido group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-methyl-2-[(4-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-3-28-21(25)18-17(14-7-5-4-6-8-14)13(2)29-20(18)22-19(24)15-9-11-16(12-10-15)23(26)27/h4-12H,3H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXERDLKLHFNXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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